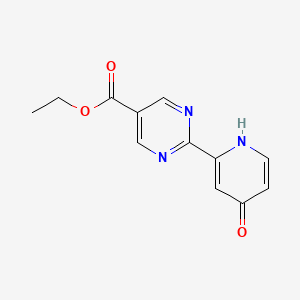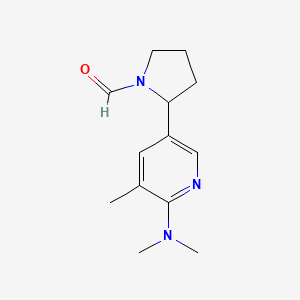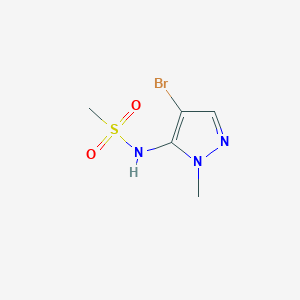
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is a chemical compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The imidazole ring can then be functionalized and coupled with a piperidine derivative through various coupling reactions, such as nickel-catalyzed addition to nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings.
Scientific Research Applications
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can interact with various receptors in the body, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- **1-(1H-Imidazol-1-yl)ethyl)piperidine
- **2-(1H-Imidazol-1-yl)ethyl)piperidine
- **4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Uniqueness
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is unique due to its specific substitution pattern on the imidazole ring and its combination with the piperidine ring. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to distinct biological activities and applications .
Properties
Molecular Formula |
C10H19Cl2N3 |
|---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
4-[1-(1H-imidazol-2-yl)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8(10-12-6-7-13-10)9-2-4-11-5-3-9;;/h6-9,11H,2-5H2,1H3,(H,12,13);2*1H |
InChI Key |
GYYPFSSQBAOSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCNCC1)C2=NC=CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















